2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole
Overview
Description
2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiazole compound. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to yield thiazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN), typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azide or nitrile derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring may also interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-phenyl-1,3-thiazole
- 2-(Bromomethyl)-4-(2-chlorophenyl)-1,3-thiazole
- 2-(Chloromethyl)-4-(2-fluorophenyl)-1,3-thiazole
Uniqueness
2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole is unique due to the presence of both chloromethyl and 2-chlorophenyl groups, which confer distinct reactivity and biological activity
Biological Activity
2-(Chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a chloromethyl group that can engage in covalent interactions with nucleophilic sites on proteins, influencing their activity. The thiazole ring structure is known for its ability to interact with various biological targets, making it a subject of interest for drug development.
The biological activity of this compound primarily arises from its interaction with specific molecular targets. The chloromethyl group facilitates the formation of covalent bonds with proteins, potentially leading to enzyme inhibition or modulation. Additionally, the thiazole ring may enhance binding affinity to aromatic residues within enzyme active sites, thereby increasing specificity and efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
4 | MCF-7 | 5.73 | Inhibition of VEGFR-2; induces apoptosis |
4 | MDA-MB-231 | 12.15 | Cell cycle arrest at G1 phase |
4i | MCF-7 | 2.32 | Induces cell cycle arrest at G2/M phase |
These findings suggest that thiazole derivatives can effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. For example, compounds similar to this compound exhibited varying degrees of antibacterial and antifungal activities:
Compound | Target Organism | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
3 | Bacillus cereus | 0.23–0.70 | 0.47–0.94 |
8 | Escherichia coli | 0.23 | 0.47 |
- | Trichophyton viride | 0.11 | 0.23 |
The most sensitive bacteria were found to be Bacillus cereus, while E. coli showed the highest resistance . These results indicate that thiazole derivatives can be effective against a range of microbial pathogens.
Case Studies
Several case studies have explored the biological activity of thiazole derivatives:
- Antitumor Activity : A study demonstrated that a related thiazole compound induced significant apoptosis in MCF-7 cells through the activation of caspases and alteration of the Bax/Bcl-2 ratio, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation showed that specific thiazole derivatives had potent antifungal activity against Trichophyton viride, outperforming conventional antifungal agents like ketoconazole .
Properties
IUPAC Name |
2-(chloromethyl)-4-(2-chlorophenyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS/c11-5-10-13-9(6-14-10)7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSABEYVZHUZPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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